2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-
Overview
Description
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is an organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a sulfonic acid group and an amino group attached to a 4-methylphenyl group. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
The primary targets of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is an enzyme that contributes to the process of protein digestion in the human body .
Mode of Action
It is known that the compound interacts with its targets, potentially influencing their function .
Biochemical Pathways
Given its targets, it may influence the coagulation pathway and protein digestion pathway .
Result of Action
Given its targets, it may influence blood coagulation and protein digestion .
Biochemical Analysis
Biochemical Properties
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- plays a significant role in biochemical reactions, particularly as a fluorescent probe. It interacts with proteins and membranes, becoming fluorescent upon binding. This property allows researchers to monitor conformational changes in proteins and analyze the polarity in biological matrices . The compound’s interaction with cyclodextrins enhances its fluorescence, providing a sensitive method for separating and analyzing these molecules .
Cellular Effects
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- influences various cellular processes. When bound to membranes or proteins, it becomes fluorescent, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific cellular components makes it a valuable tool for investigating the effects of different treatments on cell function.
Molecular Mechanism
The molecular mechanism of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- involves its binding interactions with biomolecules. The compound binds to proteins and membranes, becoming fluorescent upon binding . This fluorescence change allows researchers to monitor conformational changes in proteins and study the compound’s effects on enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- can change over time. The compound’s stability and degradation are important factors to consider when conducting long-term studies. Researchers have observed that the compound remains stable under specific conditions, allowing for extended observation of its effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses could lead to toxic or adverse effects. Researchers must carefully determine the appropriate dosage to avoid any harmful consequences while maximizing the compound’s beneficial effects .
Metabolic Pathways
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its effects on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- typically involves the sulfonation of naphthalene followed by the introduction of the amino group. One common method includes:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.
Amination: The sulfonated naphthalene is then reacted with 4-methylaniline under specific conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often crystallized from water or aqueous potassium hydroxide and dried under high vacuum .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino group or the naphthalene ring.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[2-[(4-methylphenyl)sulfonyl]phenyl]azo]-, monosodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-[2-[3-[(ethylphenylamino)sulfonyl]-4-methylphenyl]diazenyl]-4-hydroxy-, sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, sulfonic acid group, and 4-methylphenylamino group makes it particularly useful in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-(4-methylanilino)naphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16/h2-11,18H,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRBOZNMGVDGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32752-10-6 (mono-potassium salt) | |
Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2064781 | |
Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
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Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Aldrich MSDS] | |
Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |
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CAS No. |
7724-15-4 | |
Record name | 6-p-Toluidino-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7724-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(4-Toluidino)-6-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-p-toluidinonaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
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